4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile
Overview
Description
“4,4’-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile” is also known as Letrozole . It is a selective non-steroidal aromatase inhibitor, similar to Anastrozole . It is used in the treatment of metastatic or locally advanced breast cancer in postmenopausal women . It reduces concentrations of estrogens by 75% to 95%, with maximal suppression achieved within 2 to 3 days .
Synthesis Analysis
The synthesis of “4,4’-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile” involves the use of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile as an intermediate . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular formula of “4,4’-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile” is C17H11N5 . Its molecular weight is 285.3034 .Chemical Reactions Analysis
“4,4’-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile” is involved in the formation of functional metal–organic frameworks . It has been used in the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Physical And Chemical Properties Analysis
“4,4’-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile” is a white to yellowish crystalline powder . It is practically odorless, freely soluble in dichloromethane, slightly soluble in ethanol, and practically insoluble in water .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile”, focusing on unique applications:
Antibiotic and Pesticide Identification
This compound has been used in coordination polymers (CPs) that exhibit high sensitivity and low detection limits in recognizing antibiotics like NZF, NFT, and FZD, as well as pesticides such as DCN .
Anti-tumor Activity
The same CPs demonstrate good anti-tumor activity toward tested glioma cells, indicating potential applications in cancer research .
Aromatase Imaging Agent
Derivatives of this compound have been developed as imaging agents based on aromatase inhibitors (AIs) for PET/SPECT studies, which are crucial in understanding and treating diseases like breast cancer .
Selective Dye Adsorption
Complexes containing this compound can selectively adsorb sulfate-containing dyes through Lewis acid-base interactions, which could be useful in environmental cleanup and water treatment processes .
Photocatalytic Degradation
These complexes also exhibit excellent photocatalytic capabilities in the degradation of dyes like MB/MV, suggesting applications in environmental remediation .
Mechanism of Action
Target of Action
It is known that the compound has been used in the synthesis of coordination polymers , suggesting that it may interact with metal ions or other components in these structures.
Mode of Action
It is known that the compound forms part of the structure of coordination polymers , suggesting that it may interact with other components in these structures to form complex networks.
Biochemical Pathways
Given its role in the formation of coordination polymers , it may be involved in processes related to the formation and stabilization of these structures.
Result of Action
It is known that coordination polymers synthesized using this compound have demonstrated luminescent sensitivity and anti-tumor activities .
Safety and Hazards
properties
IUPAC Name |
4-[(4-cyanophenyl)-(1,2,4-triazol-4-yl)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-11-20-21-12-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTXUGAAOFIJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150186 | |
Record name | 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | |
CAS RN |
112809-52-6 | |
Record name | Letrozole related compound B [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112809526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(1H-1,3,4-TRIAZOL-1-YLMETHYLENE)DIBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VSW8QP34K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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